molecular formula C27H23FN2O4 B2699581 ethyl 4-{[(3-fluoro-4-methylphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate CAS No. 1114871-01-0

ethyl 4-{[(3-fluoro-4-methylphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate

Cat. No.: B2699581
CAS No.: 1114871-01-0
M. Wt: 458.489
InChI Key: SZNFUDAJPCQPDA-UHFFFAOYSA-N
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Description

ethyl 4-{[(3-fluoro-4-methylphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a quinoline core, which is known for its biological activity, and a phenyl group, which can enhance its chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{[(3-fluoro-4-methylphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

ethyl 4-{[(3-fluoro-4-methylphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated compounds .

Scientific Research Applications

ethyl 4-{[(3-fluoro-4-methylphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-{[(3-fluoro-4-methylphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function .

Properties

IUPAC Name

ethyl 4-[2-(3-fluoro-4-methylanilino)-2-oxoethoxy]-2-phenylquinoline-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23FN2O4/c1-3-33-27(32)19-10-12-23-21(13-19)25(15-24(30-23)18-7-5-4-6-8-18)34-16-26(31)29-20-11-9-17(2)22(28)14-20/h4-15H,3,16H2,1-2H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZNFUDAJPCQPDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N=C(C=C2OCC(=O)NC3=CC(=C(C=C3)C)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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